molecular formula C13H16O4S B8312036 3-(2-Carboxy-5-mercaptopentyl)benzoic acid

3-(2-Carboxy-5-mercaptopentyl)benzoic acid

Cat. No. B8312036
M. Wt: 268.33 g/mol
InChI Key: JKPYNGWTXQIZFC-UHFFFAOYSA-N
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Patent
US07125907B2

Procedure details

A solution of 3-(2-carboxy-5-mercaptopentyl)benzoic acid (5.12 g, 20 mmol) and 10-camphorsulfonic acid (500 mg) in toluene (30 mL) was refluxed for 6 hours. The liberated water was removed using a Dean-Stork azeotropic adapter. Toluene was then distilled off under reduced pressure and the residue was purified by silica gel chromatography (EtOAc/hexanes, 1:4). Fractions containing the product were collected, evaporated and recrystallized from EtOAc/hexanes to afford 3.2 g of 3-[(2-oxotetrahydro-2H-thiopyran-3-yl)methyl]benzoic acid as a white solid (67% yield): 1H NMR (CDCl3) δ 1.58–1.68 (m, 1 H), 1.90–2.02 (m, 2 H), 2.04–2.13 (m, 1 H), 2.68 (m, 1 H), 2.78–2.86 (m, 1 H), 3.08–3.19 (m, 2 H), 3.37–3.44 (m, 1 H), 7.38–7.48 (m, 2 H), 7.93 (brs, 1 H), 7.94–8.02 (m, 1 H); 13C NMR (CDCl3) δ 22.6, 27.8, 31.1, 36.8, 52.0, 128.8, 129.2, 129.8, 131.3, 135.3, 140.1, 172.6, 203.7. Analysis calculated for C13H14O3S: C, 62.38; H, 5.64; S, 12.81. Found: C, 62.19; H, 5.65; S, 12.59.
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([CH2:15][CH2:16][CH2:17][SH:18])[CH2:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10])(O)=[O:2].C12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O>C1(C)C=CC=CC=1>[O:2]=[C:1]1[CH:4]([CH2:5][C:6]2[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=2)[C:9]([OH:11])=[O:10])[CH2:15][CH2:16][CH2:17][S:18]1

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
C(=O)(O)C(CC=1C=C(C(=O)O)C=CC1)CCCS
Name
Quantity
500 mg
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The liberated water was removed
DISTILLATION
Type
DISTILLATION
Details
Toluene was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (EtOAc/hexanes, 1:4)
ADDITION
Type
ADDITION
Details
Fractions containing the product
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
O=C1SCCCC1CC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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